molecular formula C22H28GdN3O11 B138120 Gadobenate de diméglumine CAS No. 127000-20-8

Gadobenate de diméglumine

Numéro de catalogue: B138120
Numéro CAS: 127000-20-8
Poids moléculaire: 667.7 g/mol
Clé InChI: MXZROTBGJUUXID-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gadobenate dimeglumine is a contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of blood vessels and organs. It is a chelated compound composed of gadolinium, a rare earth metal, and a ligand, dimeglumine. Gadolinium is a paramagnetic element, meaning that it has magnetic properties that can be used to enhance the contrast in MRI images. Gadobenate dimeglumine is a third-generation MRI contrast agent, which means that it has a higher relaxivity than previous generations, resulting in better image quality.

Applications De Recherche Scientifique

Imagerie hépatique

Le gadobenate de diméglumine est largement utilisé en imagerie hépatique en raison de ses propriétés de produit de contraste extracellulaire. Il améliore la visibilité des lésions hépatiques lors de l'IRM, ce qui est crucial pour un diagnostic précis et une planification du traitement .

Imagerie pelvienne

En imagerie pelvienne, le this compound aide à délimiter les structures tissulaires anormales, aidant au diagnostic de conditions telles que les tumeurs ou les maladies inflammatoires .

Imagerie cardiaque

Ce composé est également appliqué en imagerie cardiaque pour améliorer le contraste des structures cardiovasculaires sur l'IRM, fournissant des images détaillées du cœur et des vaisseaux sanguins environnants .

Imagerie du cerveau et de la colonne vertébrale

Le this compound est indiqué pour une utilisation en IRM du système nerveux central pour visualiser les lésions avec une barrière hémato-encéphalique anormale ou une vascularisation anormale du cerveau, de la colonne vertébrale et des tissus associés .

Imagerie musculo-squelettique

Il est bénéfique en imagerie musculo-squelettique, aidant à mettre en évidence les anomalies au sein des muscles, des articulations et des os lors des examens IRM .

Angiographie par résonance magnétique (ARM)

Pour l'ARM, le this compound est utilisé pour évaluer les maladies vasculaires, y compris la maladie occlusive rénale ou aorto-ilio-fémorale, en améliorant le contraste des vaisseaux sanguins .

Mécanisme D'action

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of Gadobenate Dimeglumine are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

Gadobenate Dimeglumine is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by Gadobenate Dimeglumine are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

Gadobenate Dimeglumine distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of Gadobenate Dimeglumine’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of Gadobenate Dimeglumine can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

Safety and Hazards

Gadobenate dimeglumine can cause a life-threatening condition in people with advanced kidney disease . Some side effects may occur up to several days after injection . Common side effects may include headache, nausea, or unusual or unpleasant taste in your mouth . It is not recommended for people with kidney disease or those on dialysis .

Analyse Biochimique

Biochemical Properties

Gadobenate Dimeglumine differs from other GBCAs due to the benzene ring that confers weak protein binding, leading to an increased R1 and R2 relaxivity . This weak protein binding allows Gadobenate Dimeglumine to interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Gadobenate Dimeglumine is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . It can influence cell function by enhancing the visibility of lesions with abnormal blood-brain barrier or abnormal vascularity of the brain, spine, and associated tissues .

Molecular Mechanism

Gadobenate Dimeglumine develops a large local magnetic field when placed in a magnetic field. This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Temporal Effects in Laboratory Settings

It is known that Gadobenate Dimeglumine can stay in the body for months or years after administration .

Dosage Effects in Animal Models

In animal models, Gadobenate Dimeglumine has shown to increase the detection of liver lesions in patients with primary malignant hepatic neoplasm

Metabolic Pathways

Gadobenate Dimeglumine is mainly distributed to the extracellular space and is excreted through the kidneys (78% to 96%) and feces (0.6% to 4%) . It does not undergo any additional biotransformation .

Transport and Distribution

Gadobenate Dimeglumine is transported and distributed within cells and tissues mainly to the extracellular space . It is specifically taken up by hepatocytes and excreted through the biliary system .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gadobenate dimeglumine involves the reaction of gadolinium oxide with 3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H) and meglumine in the presence of hydrochloric acid and sodium hydroxide.", "Starting Materials": [ "Gadolinium oxide", "3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H)", "Meglumine", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Gadolinium oxide is dissolved in hydrochloric acid.", "3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H) is added to the solution and heated.", "Meglumine is added to the solution and heated.", "Sodium hydroxide is added to the solution to adjust the pH.", "The solution is filtered and the resulting solid is washed with water.", "The solid is dried and then dissolved in water.", "The solution is sterilized and then filled into vials for use as a contrast agent in magnetic resonance imaging." ] }

127000-20-8

Formule moléculaire

C22H28GdN3O11

Poids moléculaire

667.7 g/mol

Nom IUPAC

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

Clé InChI

MXZROTBGJUUXID-UHFFFAOYSA-K

SMILES isomérique

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

SMILES canonique

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Color/Form

Hygroscopic powder

Densité

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

melting_point

124 °C

127000-20-8

Numéros CAS associés

113662-23-0 (Parent)

Solubilité

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

Synonymes

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium
B 19036
B-19036
gadobenate dimeglumine
gadobenic acid
gadobenic acid, dimeglumine salt
gadolinium-benzyloxypropionyl tetraacetate
gadolinium-BOPTA-Dimeg
Gd(BOPTA)2
Gd-BOPTA
MultiHance

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadobenate dimeglumine
Reactant of Route 2
Reactant of Route 2
Gadobenate dimeglumine
Reactant of Route 3
Reactant of Route 3
Gadobenate dimeglumine
Reactant of Route 4
Reactant of Route 4
Gadobenate dimeglumine
Reactant of Route 5
Reactant of Route 5
Gadobenate dimeglumine
Reactant of Route 6
Reactant of Route 6
Gadobenate dimeglumine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.